

# Preliminary Toxicity Screening of Cyclopentane Derivatives: An Integrated, Mechanism-Informed Approach

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| Compound of Interest |                                |
|----------------------|--------------------------------|
|                      | 1-(4-                          |
| Compound Name:       | Bromophenyl)cyclopentanecarbox |
|                      | yllic acid                     |
| Cat. No.:            | B178888                        |
|                      | <a href="#">Get Quote</a>      |

## Introduction: The Rationale for a Tiered, Early-Stage Safety Assessment

Cyclopentane and its derivatives represent a versatile class of cyclic alkanes utilized in various sectors, from pharmaceutical scaffolds to industrial solvents and blowing agents. While their compact, lipophilic nature often imparts desirable physicochemical properties, it also necessitates a thorough evaluation of their potential for biological toxicity. Early-phase drug attrition remains a significant challenge, with safety issues accounting for a substantial portion of failures.<sup>[1][2][3]</sup> A proactive, front-loaded approach to toxicity screening is not merely a regulatory hurdle but a strategic imperative to de-risk projects, conserve resources, and select candidates with the highest probability of success.<sup>[4][5][6]</sup>

This guide eschews a rigid, one-size-fits-all checklist. Instead, it presents a dynamic, tiered screening paradigm grounded in scientific rationale. We will progress from high-throughput, low-complexity *in silico* and *in vitro* assays to more resource-intensive, targeted investigations. The core philosophy is to "fail fast, fail cheap" by identifying liabilities early, while simultaneously building a mechanistic understanding of any observed toxicity.<sup>[7]</sup> This approach allows for intelligent, data-driven decisions, guiding chemical modifications to mitigate risk or justifying the deprioritization of problematic compounds.

## Phase 1: In Silico and Computational Pre-Screening

Before any wet-lab experimentation, a robust computational assessment provides the foundational layer of our screening cascade. These methods are invaluable for prioritizing large compound libraries and flagging potential hazards with zero compound expenditure.

### The Logic of Computational Prediction

The central assumption is that structurally similar molecules will exhibit similar biological and toxicological properties.<sup>[8]</sup> By leveraging vast databases of known chemical-biological interactions, we can build predictive models to forecast the behavior of novel cyclopentane derivatives.

- (Quantitative) Structure-Activity Relationship (QSAR/QSPR): QSAR models are mathematical algorithms that correlate a compound's structural or physicochemical features with its biological activity or toxicity.<sup>[9]</sup> For cyclopentane derivatives, models trained on cyclic alkane datasets can predict endpoints like acute toxicity, mutagenicity, or skin sensitization. The goal here is not definitive assessment but probabilistic flagging.
- Read-Across Analysis: This is a more qualitative approach where a data gap for a "target" chemical is filled using data from one or more structurally and mechanistically similar "source" analogues.<sup>[10][11][12]</sup> For a novel cyclopentane derivative, we would search for existing toxicity data on close analogues. The strength of a read-across justification hinges on demonstrating similarity in structure, reactivity, and metabolic pathways.<sup>[10][13]</sup>
- Metabolite Prediction: A parent compound may be non-toxic, but its metabolites can be highly reactive and toxic.<sup>[14][15]</sup> Computational tools can predict the likely metabolic fate of a cyclopentane derivative, identifying potentially reactive intermediates (e.g., epoxides, quinones) that could be responsible for toxic effects. This foresight is critical for interpreting subsequent in vitro results.<sup>[14]</sup>

The output of this phase is not a definitive toxicity profile but a risk-based prioritization. Compounds predicted to have high toxicity or to form reactive metabolites are flagged for priority experimental testing or immediate deprioritization.

## Phase 2: The In Vitro Screening Cascade

This phase uses cell-based assays to gather empirical data on a compound's biological effects. The workflow is designed as a tiered cascade, where the results from each tier inform the decisions and experimental design of the next.

## Tier 1: Foundational Cytotoxicity Assessment

The first question is fundamental: at what concentration does the compound harm or kill cells?

These assays are typically high-throughput and are used to determine a compound's general cytotoxic potential and to establish concentration ranges for subsequent, more specific assays.

[\[4\]](#)[\[5\]](#)[\[16\]](#)

Key Assays & Endpoints

| Assay Type                       | Principle                                                                                                                         | Endpoint Measured                                                       | Throughput | Causality & Considerations                                                                                                                                                                                                                  |
|----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| MTT/XTT/MTS                      | Mitochondrial reductase enzymes in viable cells convert a tetrazolium salt into a colored formazan product.                       | Change in metabolic activity, an indicator of cell viability.           | High       | Why: Fast, inexpensive, and highly scalable for screening large libraries. <a href="#">[5]</a><br>Caveat: It measures metabolic function, not direct cell death. Compounds affecting mitochondrial respiration can give misleading results. |
| LDH Release                      | Lactate dehydrogenase (LDH), a stable cytosolic enzyme, is released into the culture medium upon cell membrane damage (necrosis). | LDH activity in the supernatant, indicating loss of membrane integrity. | High       | Why: A direct measure of cytotoxicity (cell death). <a href="#">[5]</a> Often used as a confirmatory assay alongside a viability assay like MTT.                                                                                            |
| ATP-Based (e.g., CellTiter-Glo®) | The amount of ATP is quantified via a luciferase reaction; only viable cells produce and                                          | Luminescence, directly proportional to the number of viable cells.      | High       | Why: Highly sensitive and rapid, with a broad linear range. <a href="#">[17]</a><br>Considered a                                                                                                                                            |

maintain a  
constant level of  
ATP.

gold standard for  
cell viability.

- Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver, HEK293 for kidney) in a 96-well plate at a predetermined density (e.g.,  $1 \times 10^4$  cells/well) and allow cells to adhere for 24 hours.
- Compound Treatment: Prepare a serial dilution of the cyclopentane derivative in culture medium. Typically, an 8- to 10-point concentration curve is used (e.g., 0.1  $\mu$ M to 100  $\mu$ M). Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
- Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO<sub>2</sub>. The incubation time is chosen based on the expected mechanism and cell doubling time.
- MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells metabolize the MTT into formazan crystals.
- Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC<sub>50</sub> value (the concentration at which 50% of cell viability is inhibited).

## Tier 2: Genotoxicity Assessment

Genotoxicity—the ability of a chemical to damage DNA—is a critical endpoint because DNA damage can lead to carcinogenesis or heritable defects.<sup>[18]</sup> Regulatory agencies require a standard battery of genotoxicity tests.<sup>[18][19]</sup> Early screening assays can preemptively identify these liabilities.

## The Standard In Vitro Battery

- Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of bacteria (e.g., *Salmonella typhimurium*, *Escherichia coli*) with mutations in genes required to synthesize an essential amino acid.<sup>[7]</sup> It detects gene mutations (point mutations and frameshifts) caused by the test compound. Why it's critical: It is a rapid and cost-effective screen for mutagenicity and is highly valued by regulatory authorities.<sup>[7][18]</sup> Many companies will terminate development based on a clear positive Ames result.<sup>[20]</sup>
- In Vitro Mammalian Cell Micronucleus Test: This assay identifies substances that cause chromosomal damage.<sup>[6][7]</sup> Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division. Why it's critical: It detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss/gain), providing a comprehensive view of chromosomal instability.<sup>[7]</sup>

## Tier 3: Organ-Specific and Mechanism-Based Toxicity

If a compound is non-cytotoxic and non-genotoxic at relevant concentrations, the focus shifts to organ-specific toxicities. The liver, heart, and kidneys are common targets for drug-induced toxicity.<sup>[21][22][23]</sup>

- Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of drug failure.<sup>[24]</sup> In vitro screens using human hepatocytes or liver-derived cell lines (e.g., HepG2) can assess endpoints like steatosis (fat accumulation), cholestasis, and induction of stress pathways.
- Cardiotoxicity: The primary concern is the potential to induce fatal arrhythmias.<sup>[25]</sup> The hERG assay is a mandatory safety pharmacology screen that assesses a compound's ability to block the hERG potassium ion channel.<sup>[26][27]</sup> Inhibition of this channel can delay ventricular repolarization, leading to a prolonged QT interval on an ECG and increasing the risk of Torsades de Pointes.<sup>[26]</sup>
- Nephrotoxicity: The kidney is susceptible to damage due to its role in concentrating and eliminating xenobiotics.<sup>[21][28]</sup> Using renal cell lines (e.g., HK-2, ciPTEC), specific nephrotoxic effects can be evaluated.<sup>[29]</sup> Key biomarkers for kidney injury like KIM-1 and NGAL can be measured.<sup>[30]</sup>

The selection of which organ-specific assays to run can be guided by the in silico predictions and the chemical class of the derivative.

## Phase 3: Preliminary In Vivo Assessment

Positive in vitro data must ultimately be confirmed in a whole-organism system. Preliminary in vivo studies are not designed to be exhaustive but to provide an early indication of a compound's behavior in a complex biological system and to establish dosing for future, longer-term studies.

### Acute Oral Toxicity (OECD 420/425)

The goal of an acute toxicity study is to determine the short-term toxic effects of a single, high dose of a substance.<sup>[31][32]</sup> Methodologies like the Fixed Dose Procedure (OECD 420) or the Up-and-Down Procedure (OECD 425) are used.<sup>[31][32]</sup>

Why this is the logical next step:

- Confirms Bioavailability: It provides initial evidence that the compound is absorbed and can cause systemic effects.
- Identifies Target Organs: Clinical observations and post-mortem histopathology can provide the first clues about which organs are most affected.
- Dose Range Finding: The results are crucial for setting the dose levels for subsequent repeated-dose toxicity studies (e.g., 28-day studies per OECD 407), avoiding unnecessary animal mortality.<sup>[33]</sup>

The testing laboratory should use all available information, including in vitro data and data from structurally related substances, to select an appropriate starting dose.<sup>[31]</sup>

## Data Integration and Mechanistic Interpretation: The Adverse Outcome Pathway (AOP) Framework

The data generated from this multi-phase screening process should not be viewed in isolation. The ultimate goal is to build a coherent narrative of a compound's potential toxicity. The Adverse Outcome Pathway (AOP) framework is a conceptual tool for this synthesis.<sup>[34][35]</sup>

An AOP links a Molecular Initiating Event (MIE) (e.g., a cyclopentane derivative binding to a specific receptor) through a series of causally linked Key Events (KEs) at the cellular and tissue level, to a final Adverse Outcome (AO) at the organism or population level (e.g., liver fibrosis). [24][36] By mapping our in vitro and in vivo data onto AOPs, we can move from simple hazard identification to mechanistic understanding, which is essential for informed risk assessment.[34] [35]

## Visualizing the Workflow and Concepts

### Diagram 1: Tiered Toxicity Screening Workflow



[Click to download full resolution via product page](#)

Caption: Integrated workflow for preliminary toxicity screening of cyclopentane derivatives.

## Diagram 2: Conceptual Adverse Outcome Pathway (AOP)



[Click to download full resolution via product page](#)

Caption: A simplified diagram of an Adverse Outcome Pathway (AOP).

## Conclusion

The preliminary toxicity screening of cyclopentane derivatives should be a dynamic and intellectually driven process. By integrating computational predictions with a tiered cascade of *in vitro* assays and focused *in vivo* studies, researchers can build a comprehensive safety profile early in the development lifecycle. This strategy not only satisfies regulatory

expectations for safety assessment but, more importantly, enables a mechanistic understanding of potential hazards. This deeper insight is paramount for making sound scientific and business decisions, ultimately guiding the development of safer, more effective chemical products and pharmaceuticals.

## References

- Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. *Drug Discovery Today*, 6(7), 357-366.
- Vinken, M. (2017). Adverse Outcome Pathways as Versatile Tools in Liver Toxicity Testing. *Archives of Toxicology*, 91(10), 3249-3257.
- European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals.
- Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. *Expert Opinion on Drug Discovery*, 8(7), 811-824.
- Vinken, M. (2015). Adverse Outcome Pathways and Drug-Induced Liver Injury Testing. *Chemical Research in Toxicology*, 28(7), 1373-1380.
- Sanz-Serrano, J., & Vinken, M. (2024). Adverse Outcome Pathways Mechanistically Describing Hepatotoxicity. *Methods in Molecular Biology*, 2834, 215-229.
- WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec Content Hub.
- ToxMinds. (n.d.). Read-across – State of the art and next level!. ToxMinds.
- Sanz-Serrano, J., & Vinken, M. (2024). Chapter 12 Adverse Outcome Pathways Mechanistically Describing Hepatotoxicity. *Computational Toxicology: Methods and Protocols*.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology.
- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
- European Medicines Agency. (1995). ICH S2B A standard battery for genotoxicity testing of pharmaceuticals.
- ECETOC. (2010). High information content technologies in support of read-across in chemical risk assessment. ECETOC Technical Report No. 109.
- U.S. Food and Drug Administration. (2001). International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. *Federal Register*, 66(135), 36791-36793.
- Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. *International Journal of Drug Development & Research*, 16(4).
- Patlewicz, G., & Rager, J. E. (2021). Read-Across Toxicity Predictions. The inTelligence And Machine LEarning (TAME) Toolkit.

- Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery.
- OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD.
- National Toxicology Program. (n.d.). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. NTP.
- Kosheeka. (2025).
- Wang, N. C., et al. (2020). Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods.
- Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs. Miltenyi Biotec.
- European Medicines Agency. (2000). ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals.
- Pfaller, W., & Gstraunthaler, G. (2014). Drug-induced nephrotoxicity: clinical impact and preclinical in vitro models. *Cell and Tissue Research*, 358(1), 175-191.
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Wikipedia.
- Government of Canada. (2025). Use of analogues and read-across in risk assessment. Canada.ca.
- Pharmaron. (n.d.). Genetic Toxicology. Pharmaron.
- Vinken, M. (2020). Chemical-induced liver cancer: an adverse outcome pathway perspective. *Expert Opinion on Drug Metabolism & Toxicology*, 16(11), 1013-1020.
- ResearchGate. (2025). Screening for human ADME/Tox Drug properties in Drug discovery.
- Cresset. (2022). Importance of ADME/Tox in Early Drug Discovery. Cresset Blog.
- Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia.
- OECD. (2009). OECD Guideline for the Testing of Chemicals 453: Combined Chronic Toxicity/Carcinogenicity Studies. OECD.
- Gatehouse, D., et al. (1994). Genotoxicity testing: current practices and strategies used by the pharmaceutical industry. *Mutagenesis*, 9(4), 307-315.
- OECD. (1998). OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD.
- ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. ICH Harmonised Tripartite Guideline.
- Thermo Fisher Scientific. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Thermo Fisher Scientific Blog.
- Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays.
- Stork, C., et al. (2022). Consideration of predicted small-molecule metabolites in computational toxicology.
- Stork, C., et al. (2022). Consideration of predicted small-molecule metabolites in computational toxicology. *Digital Discovery*, 1(2), 123-137.

- Sevostyanova, Y. A., et al. (2021). Complex Assessment of the Functional State of the Urinary System in Preclinical Studies. Part 2. Markers of Nephrotoxicity (Review). Safety and Risk of Pharmacotherapy, 9(3), 168-180.
- Raies, A. B., & Bajic, V. B. (2016). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Molecules, 21(6), 737.
- Tiong, H. Y., et al. (2014). Drug-Induced Nephrotoxicity: Clinical Impact and Preclinical in Vitro Models. Journal of the American Society of Nephrology, 25(8), 1615-1626.
- Sharma, A., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 93.
- Pfaller, W., & Gstraunthaler, G. (2014). Drug-induced nephrotoxicity: clinical impact and preclinical in vitro models. Semantic Scholar.
- Reaction Biology. (n.d.). Cardiac Safety Testing Services. Reaction Biology.
- National Research Council (US) Committee on Accelerating the Development of Biomarkers for Drug Safety. (2010). Assessing and Predicting Kidney Safety. Accelerating the Development of Biomarkers for Drug Safety.
- Cardiac Safety in Clinical Trials. (n.d.). Cromos Pharma.
- Aurora Biomed. (n.d.). Cardiac Safety Assays. Aurora Biomed.
- Valerio, L. G. (2009). Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements. Toxicological Sciences, 112(Suppl 1), S109–S125.
- Creative Bioarray. (n.d.). hERG safety assay. Slideshare.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 4. In Vitro Cytotoxicity Assays [Inhlifesciences.org]

- 5. [itmedicalteam.pl](#) [itmedicalteam.pl]
- 6. [miltenyibiotec.com](#) [miltenyibiotec.com]
- 7. [labtesting.wuxiapptec.com](#) [labtesting.wuxiapptec.com]
- 8. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]
- 9. [mdpi.com](#) [mdpi.com]
- 10. Read-across – State of the art and next level! – ToxMinds [toxminds.com]
- 11. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]
- 12. 2.6 Read-Across Toxicity Predictions | The inTelligence And Machine LEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research [uncsrp.github.io]
- 13. Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Consideration of predicted small-molecule metabolites in computational toxicology - Digital Discovery (RSC Publishing) DOI:10.1039/D1DD00018G [pubs.rsc.org]
- 15. Consideration of predicted small-molecule metabolites in computational toxicology - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 16. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 17. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [ema.europa.eu](#) [ema.europa.eu]
- 19. [pharmaron.com](#) [pharmaron.com]
- 20. [academic.oup.com](#) [academic.oup.com]
- 21. Drug-induced nephrotoxicity: clinical impact and preclinical in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [tandfonline.com](#) [tandfonline.com]
- 23. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 24. [pubs.acs.org](#) [pubs.acs.org]
- 25. [reactionbiology.com](#) [reactionbiology.com]
- 26. [appliedclinicaltrialsonline.com](#) [appliedclinicaltrialsonline.com]

- 27. Herg safety assay | PPT [slideshare.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Drug-induced nephrotoxicity: clinical impact and preclinical in vitro models. | Semantic Scholar [semanticscholar.org]
- 30. Complex Assessment of the Functional State of the Urinary System in Preclinical Studies. Part 2. Markers of Nephrotoxicity (Review) | Semantic Scholar [semanticscholar.org]
- 31. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 33. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 34. Adverse Outcome Pathways as Versatile Tools in Liver Toxicity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Adverse Outcome Pathways Mechanistically Describing Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. research-portal.uu.nl [research-portal.uu.nl]
- To cite this document: BenchChem. [Preliminary Toxicity Screening of Cyclopentane Derivatives: An Integrated, Mechanism-Informed Approach]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178888#preliminary-toxicity-screening-of-cyclopentane-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)